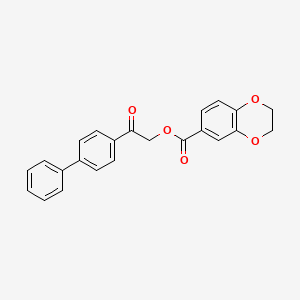
2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Descripción general
Descripción
2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDP, and it has been synthesized using various methods. BDP has been found to have a mechanism of action that makes it useful in various scientific applications, including biochemical and physiological studies.
Mecanismo De Acción
BDP has a unique mechanism of action that makes it useful in various scientific applications. It has been found to bind to proteins and enzymes, altering their activity and function. BDP has also been found to interact with DNA, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
BDP has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, making it useful in the treatment of various inflammatory conditions. BDP has also been found to have antioxidant properties, which can help prevent cellular damage and aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP has several advantages for lab experiments, including its stability and solubility in various solvents. BDP is also readily available and relatively inexpensive. However, BDP has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for research related to BDP. One potential area of research is the development of new drugs based on the structure of BDP. Another potential area of research is the use of BDP in the development of new diagnostic tools for various diseases. Additionally, further research is needed to fully understand the mechanisms of action of BDP and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDP has been synthesized using various methods and has been found to have a mechanism of action that makes it useful in various scientific applications. BDP has several advantages and limitations for lab experiments, and there are several future directions for research related to BDP.
Aplicaciones Científicas De Investigación
BDP has been used in various scientific research applications due to its unique properties. It has been found to be useful in studying the mechanism of action of various biological processes, including protein-ligand interactions and enzyme kinetics. BDP has also been used in studies related to drug discovery and development.
Propiedades
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c24-20(18-8-6-17(7-9-18)16-4-2-1-3-5-16)15-28-23(25)19-10-11-21-22(14-19)27-13-12-26-21/h1-11,14H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFYXWKCXFKFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yl)-2-oxoethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4739348.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4739355.png)
![2-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-4-chlorophenyl methanesulfonate](/img/structure/B4739363.png)


![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4739382.png)
![N-(1-ethyl-1H-benzimidazol-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4739401.png)

![N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4739404.png)
![4-{[(4-chloro-3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4739416.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)

![N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4739454.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4739462.png)